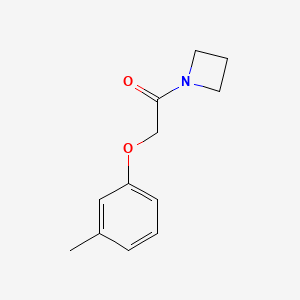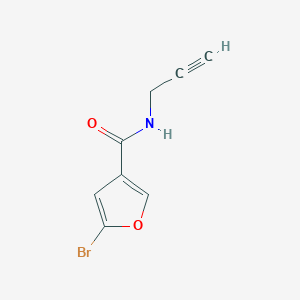
3-(2,4-Dimethylphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,4-Dimethylphenyl)propanamide, also known as DMPP, is a chemical compound that belongs to the class of amides. It is widely used in scientific research as it has several applications in the field of biochemistry and physiology. DMPP is a white crystalline powder that is soluble in organic solvents such as ethanol and methanol.
Mechanism of Action
3-(2,4-Dimethylphenyl)propanamide acts as an agonist of nAChRs, which are ion channels that are activated by the binding of acetylcholine or other agonists. When this compound binds to nAChRs, it causes the ion channel to open and allows the influx of cations such as sodium and calcium into the cell. This depolarizes the cell membrane and triggers an action potential, which leads to the release of neurotransmitters or muscle contraction.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects, depending on the type of nAChR it activates. In skeletal muscle, this compound causes a rapid contraction of muscle fibers by activating nAChRs at the neuromuscular junction. In smooth muscle, this compound causes relaxation by activating nAChRs on the smooth muscle cells. In the nervous system, this compound can affect the release of neurotransmitters such as dopamine, serotonin, and norepinephrine by activating nAChRs on presynaptic terminals.
Advantages and Limitations for Lab Experiments
3-(2,4-Dimethylphenyl)propanamide is a potent and selective agonist of nAChRs, which makes it a valuable tool for studying the function of these receptors in vitro and in vivo. However, this compound has some limitations in lab experiments. It can be toxic to cells at high concentrations, and its effects on nAChRs can be influenced by the presence of other compounds or modulators. Therefore, it is important to use this compound in a controlled manner and to validate its effects using other methods.
Future Directions
There are several future directions for the use of 3-(2,4-Dimethylphenyl)propanamide in scientific research. One direction is the study of the role of nAChRs in neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. This compound can be used to activate nAChRs and study their effects on neurotransmitter release and neuronal activity. Another direction is the development of new drugs that target nAChRs for the treatment of pain, addiction, and other disorders. This compound can be used as a starting point for the design of new compounds that have improved pharmacological properties and selectivity for specific nAChR subtypes.
Conclusion:
In conclusion, this compound is a valuable tool in scientific research due to its potent and selective activation of nAChRs. It has several applications in the study of muscle contraction, neurotransmitter release, and neuronal activity. This compound has advantages and limitations in lab experiments, and its future directions include the study of neurological disorders and the development of new drugs.
Synthesis Methods
The synthesis of 3-(2,4-Dimethylphenyl)propanamide can be achieved through several methods. One of the most common methods is the reaction of 2,4-dimethylbenzoyl chloride with propanamide in the presence of a base such as triethylamine. The reaction yields this compound as a white crystalline solid with a high yield.
Scientific Research Applications
3-(2,4-Dimethylphenyl)propanamide has several applications in scientific research. It is widely used as a tool to study the function of nicotinic acetylcholine receptors (nAChRs) in the nervous system. This compound is a potent agonist of nAChRs, which are important in the regulation of neurotransmitter release, synaptic plasticity, and learning and memory. This compound is also used in the study of muscle contraction and relaxation, as it can activate nicotinic receptors in skeletal and smooth muscle.
properties
IUPAC Name |
3-(2,4-dimethylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-8-3-4-10(9(2)7-8)5-6-11(12)13/h3-4,7H,5-6H2,1-2H3,(H2,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKFBZBJDORSOAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CCC(=O)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-cyclopentyl-1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethanone](/img/structure/B7475255.png)
![1-Methyl-4-[4-(methylsulfanyl)benzoyl]piperazine](/img/structure/B7475257.png)
![2-methyl-N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]propanamide](/img/structure/B7475262.png)


![N-[(2-methylphenyl)methyl]pyrazine-2-carboxamide](/img/structure/B7475287.png)
![[4-(Methoxymethyl)phenyl]-(4-methylpiperazin-1-yl)methanone](/img/structure/B7475292.png)

![N-(2,4-dimethylphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7475302.png)
![N-[4-(cyanomethyl)phenyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7475315.png)



